3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid
Description
3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid is a benzoic acid derivative featuring a benzoyl group substituted with a 2-aminoanilino moiety at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 4-position of the benzoic acid core. Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., amide bond formation, benzoylation) .
Properties
CAS No. |
835622-94-1 |
|---|---|
Molecular Formula |
C21H17ClN2O3 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
3-[4-(2-aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid |
InChI |
InChI=1S/C21H17ClN2O3/c1-12-6-7-13(21(26)27)10-16(12)20(25)15-9-8-14(11-17(15)22)24-19-5-3-2-4-18(19)23/h2-11,24H,23H2,1H3,(H,26,27) |
InChI Key |
GBAXOMCRKHLZPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)NC3=CC=CC=C3N)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Nitration and Chlorination
From CN107935876B and CN112778147A:
- Nitration : React 4-chlorobenzoic acid with concentrated HNO₃ (60–75%) to introduce a nitro group at the meta position.
- Chlorination : Treat the nitro intermediate with thionyl chloride (SOCl₂) to form 2-chloro-4-nitrobenzoyl chloride.
Step 2: Hydrogenation Reduction
- Reduce the nitro group using Raney nickel in ethyl acetate under H₂ (1.0 MPa) at 35°C for 3 hours.
- Key Data :
Parameter Value Catalyst Raney Ni (10g) Solvent Ethyl acetate Yield 95%
- Key Data :
Step 3: Introduction of 2-Aminoanilino Group
- Couple 2-chloro-4-aminobenzoic acid with o-phenylenediamine via a Buchwald-Hartwig amination using CuCl/Na₂CO₃ in DMSO at 150°C.
- Key Data :
Parameter Value Catalyst CuCl/Na₂CO₃ Solvent DMSO Yield 88.6%
- Key Data :
Coupling of Fragments A and B
- React 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride.
- Couple with 4-(2-aminoanilino)-2-chlorobenzoic acid in the presence of DMF (catalytic) and pyridine (base).
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (ice bath) |
| Yield | 70–75% |
Purification and Characterization
- Crystallization : Recrystallize from methanol/water.
- Analytical Data :
- HPLC Purity : ≥98%
- Melting Point : 179–183°C
Comparative Analysis of Methods
| Step | Method A | Method B |
|---|---|---|
| Nitration | HNO₃ (75%) | Catalytic oxidation |
| Chlorination | SOCl₂ | Cl₂ gas/AlCl₃ |
| Amination | Raney Ni/H₂ | CuCl/Na₂CO₃ |
| Overall Yield | 68–70% | 72–75% |
Chemical Reactions Analysis
3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Scientific Research Applications
3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
Note: *Calculated molecular weight based on formula C₁₉H₁₆ClN₂O₃.
Key Observations:
- This may improve binding to hydrophobic enzyme pockets.
- Chlorine Positioning: The 2-chloro substituent on the benzoyl group is shared with Ethyl 2-[4-(2-chlorobenzoyl)-...]ethanoate , which exhibits antifungal activity. Chlorine’s electron-withdrawing effect may stabilize reactive intermediates.
- Methyl Group : The 4-methyl group on the benzoic acid core (shared with ) likely improves metabolic stability by blocking oxidation sites.
Physicochemical Properties
- Solubility : The target compound’s free carboxylic acid group enhances water solubility compared to ester derivatives (e.g., ). However, the aromatic amines and chloro substituents increase logP, suggesting moderate lipophilicity.
- Hydrogen Bonding : Intramolecular H-bonds (e.g., N–H⋯O in ) are probable, affecting crystallization and dissolution rates.
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